

Tiprinast: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Tiprinast*

Cat. No.: *B1207938*

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Abstract

Tiprinast is a chemical compound with potential therapeutic applications, primarily investigated for its anti-allergic properties. This document provides a comprehensive overview of the chemical and physical properties of **Tiprinast**, its molecular structure, and its proposed mechanism of action. The information is compiled from various chemical databases and scientific literature to serve as a technical guide for researchers and professionals in drug development. While detailed experimental protocols for the determination of all its properties are not extensively available in the public domain, this guide presents the known data and outlines the likely experimental methodologies based on standard pharmaceutical practices.

Chemical Identity and Structure

Tiprinast, with the IUPAC name 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid, is a heterocyclic compound containing a thieno[2,3-d]pyrimidine core.^[1] This core structure is of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Table 1: Chemical Identifiers of **Tiprinast**

Identifier	Value	Reference
IUPAC Name	5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid	[1]
CAS Number	83153-39-3	[1]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃ S	[1][2]
Molecular Weight	266.32 g/mol	[1][2]
Canonical SMILES	<chem>CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C</chem>	[1]
InChI	InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15)	[1]
InChIKey	WIZAMTSKPRSWIL-UHFFFAOYSA-N	[1]

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **Tiprinast**.

Caption: 2D Chemical Structure of **Tiprinast**.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **Tiprinast** is summarized below.

Table 2: Physicochemical Properties of **Tiprinast**

Property	Value	Remarks/Method	Reference
Molecular Weight	266.32 g/mol	Calculated	[1][2]
XLogP3	2.7	Computed	[1]
Hydrogen Bond Donor Count	2	Computed	[1]
Hydrogen Bond Acceptor Count	5	Computed	[1]
Rotatable Bond Count	3	Computed	[1]
Topological Polar Surface Area	98.9 Å ²	Computed	[1]
Stereochemistry	Achiral	[2]	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Tiprinast** are not readily available in peer-reviewed literature. However, standard methods for determining key parameters are outlined below.

- **Melting Point:** Would typically be determined using a digital melting point apparatus. The compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts would be recorded.
- **Solubility:** Could be determined by adding an excess amount of **Tiprinast** to various solvents (e.g., water, ethanol, DMSO) and shaking the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant would then be measured, typically by UV-Vis spectroscopy or HPLC.
- **pKa:** The acid dissociation constant (pKa) would likely be determined by potentiometric titration. A solution of **Tiprinast** would be titrated with a standard acid or base, and the pH would be measured as a function of the titrant volume. The pKa value(s) would be calculated from the titration curve.

- **LogP (Octanol-Water Partition Coefficient):** The Shake-flask method is a common technique. A solution of **Tiprinast** in a biphasic system of n-octanol and water would be shaken until equilibrium is achieved. The concentration of **Tiprinast** in each phase would then be determined to calculate the partition coefficient.

Proposed Mechanism of Action and Signaling Pathway

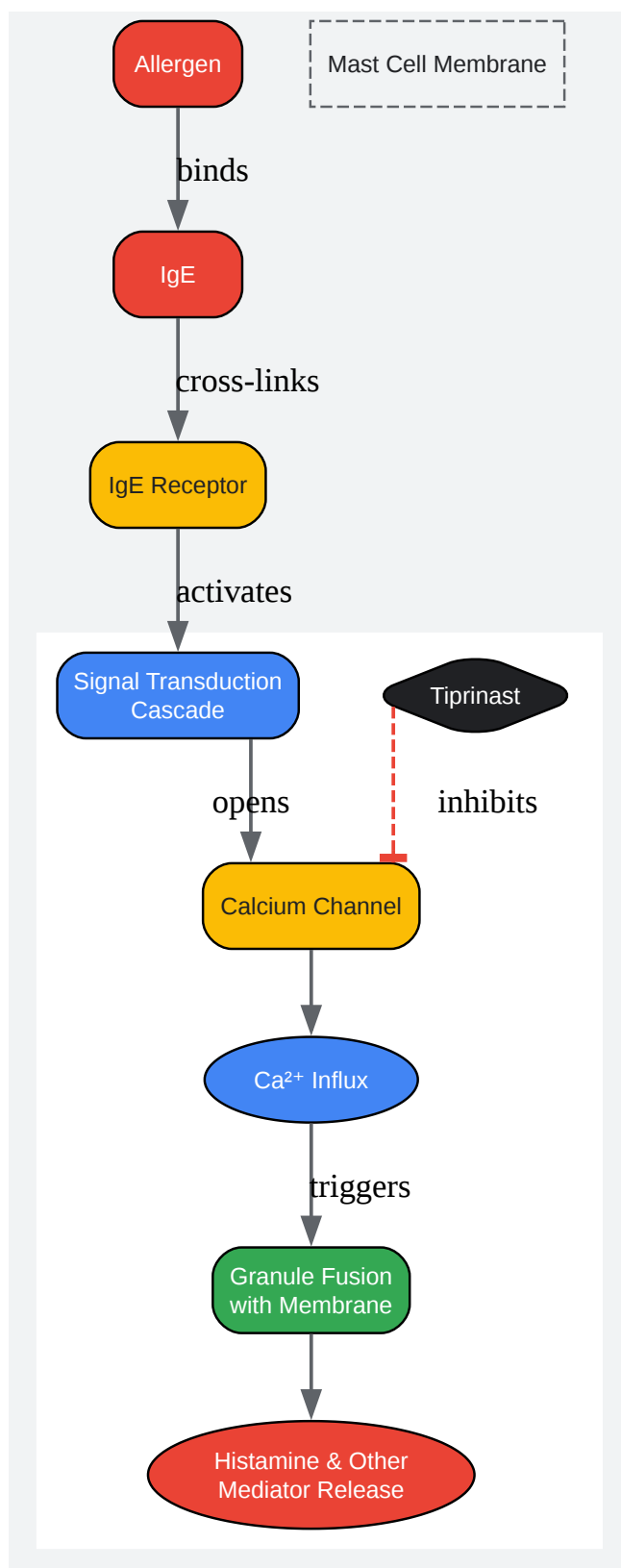
Based on its intended use as an anti-allergic agent, **Tiprinast** is proposed to function as a mast cell stabilizer. Mast cell stabilizers are a class of drugs that inhibit the release of histamine and other inflammatory mediators from mast cells, thereby preventing or reducing the symptoms of allergic reactions.

The likely mechanism of action involves the inhibition of mast cell degranulation. This process is typically initiated by the cross-linking of IgE receptors on the mast cell surface by an allergen. This cross-linking triggers a signaling cascade that leads to an influx of extracellular calcium ions (Ca^{2+}), a crucial step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.

Tiprinast is hypothesized to interfere with this signaling pathway, potentially by blocking the IgE-regulated calcium channels, thus preventing the increase in intracellular calcium concentration and stabilizing the mast cell.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for mast cell degranulation and the likely point of intervention for **Tiprinast**.



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References

- 1. drugs.com [drugs.com]
- 2. Mast cell stabilizer [medbox.iiab.me]
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